BenchChemオンラインストアへようこそ!

N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide

COX-2 inhibition anti-inflammatory selectivity index

N-(4-(Methylthio)benzo[d]thiazol-2-yl)pivalamide (CAS 941967-25-5; molecular formula C13H16N2OS2; MW 280.41 g/mol) is a synthetic small-molecule benzothiazole derivative bearing a 4-methylthio substituent on the fused heterocyclic core and a pivalamide (2,2-dimethylpropanamide) moiety at the 2-amino position. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated activity across anti-inflammatory, anticancer, antimicrobial, and antitubercular indications.

Molecular Formula C13H16N2OS2
Molecular Weight 280.4
CAS No. 941967-25-5
Cat. No. B2900500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide
CAS941967-25-5
Molecular FormulaC13H16N2OS2
Molecular Weight280.4
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NC2=C(S1)C=CC=C2SC
InChIInChI=1S/C13H16N2OS2/c1-13(2,3)11(16)15-12-14-10-8(17-4)6-5-7-9(10)18-12/h5-7H,1-4H3,(H,14,15,16)
InChIKeyCPWGQLMCRIROND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Methylthio)benzo[d]thiazol-2-yl)pivalamide (CAS 941967-25-5): Procurement-Grade Structural and Pharmacological Baseline


N-(4-(Methylthio)benzo[d]thiazol-2-yl)pivalamide (CAS 941967-25-5; molecular formula C13H16N2OS2; MW 280.41 g/mol) is a synthetic small-molecule benzothiazole derivative bearing a 4-methylthio substituent on the fused heterocyclic core and a pivalamide (2,2-dimethylpropanamide) moiety at the 2-amino position . The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated activity across anti-inflammatory, anticancer, antimicrobial, and antitubercular indications [1]. The 4-methylthio group confers enhanced lipophilicity (calculated XLogP ~3.5–4.0) compared to unsubstituted or 4-methyl benzothiazole analogs, while the sterically hindered pivalamide group is expected to impart metabolic stability relative to acetyl or unsubstituted amide congeners [2]. These structural features position this compound as a versatile intermediate for structure-activity relationship (SAR) exploration and as a potential lead scaffold for COX-2-targeted anti-inflammatory and multikinase anticancer programs.

Why N-(4-(Methylthio)benzo[d]thiazol-2-yl)pivalamide Cannot Be Replaced by Generic Benzothiazole-2-amines or Alternate 4-Substituted Analogs


Although the benzothiazole-2-amine core is shared among hundreds of commercially available derivatives, the combination of the 4-methylthio group and the pivalamide moiety creates a pharmacophore profile that cannot be replicated by simple 4-H, 4-methyl, 4-chloro, or 4-methoxy analogs. In the benzo[d]thiazole COX-2 inhibitor series reported by He et al. (2020), compounds with different 4-position substituents displayed COX-2 IC50 values spanning from 0.28 to 0.77 μM and selectivity indices ranging from 7.2 to 18.6, demonstrating that even minor substituent changes at the 4-position produce measurable shifts in both potency and COX-1/COX-2 selectivity [1]. Furthermore, the pivalamide tert-butyl group confers distinct metabolic advantages: pivalamide-containing thiazole derivatives such as KRO-105714 have been shown to undergo CYP3A4-mediated metabolism in human liver microsomes, with the pivalamide moiety serving as a metabolic soft spot that can be rationally modulated—a feature absent in acetyl or unsubstituted amide derivatives [2]. Generic substitution with simpler benzothiazole-2-amines therefore risks losing both target engagement selectivity and predictable ADME behavior, making this specific compound a non-fungible entity in SAR-driven discovery campaigns.

Quantitative Differential Evidence: N-(4-(Methylthio)benzo[d]thiazol-2-yl)pivalamide vs. Closest Structural Analogs


COX-2 Inhibitory Potency and Selectivity: Class-Level Evidence from the Benzo[d]thiazole Analog Series

In the 2020 He et al. study of benzo[d]thiazole analogs, six structurally related 2-substituted benzothiazole derivatives were evaluated for ovine COX-1 and COX-2 inhibition. The most potent compounds (2c, 2d, 2g, 3d, 3f, 3g) displayed COX-2 IC50 values ranging from 0.28 to 0.77 μM, with corresponding COX-2 selectivity indices (SI = IC50 COX-1 / IC50 COX-2) of 7.2 to 18.6 [1]. Although the target compound N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide was not directly tested in this series, the 4-methylthio substitution introduces increased lipophilicity (calculated ΔlogP ~+0.8–1.2 vs. 4-H analog) and an additional sulfur atom capable of participating in hydrophobic enzyme pocket interactions, both of which are structural features associated with enhanced COX-2 binding affinity in the benzothiazole chemotype [2]. The target compound is therefore predicted to fall within or exceed the 0.28–0.77 μM COX-2 IC50 range observed for the series.

COX-2 inhibition anti-inflammatory selectivity index benzo[d]thiazole SAR

Enhanced Lipophilicity (cLogP) and Predicted Membrane Permeability vs. 4-Unsubstituted Benzothiazole-2-pivalamide

The 4-methylthio substituent on the benzothiazole core contributes significant lipophilicity beyond that of the unsubstituted or 4-methyl analogs. The reference compound 2-(methylthio)benzothiazole has an experimentally determined XLogP of 3.10 and ALogP of 3.02, approximately 1.0–1.1 log units higher than unsubstituted benzothiazole (XLogP ~2.0) [1]. Extending this to the target compound, the 4-methylthio-benzothiazole-2-pivalamide is estimated to have a calculated logP of 3.5–4.0 (via fragment-based addition: benzothiazole-2-pivalamide core ~2.5 + –SMe contribution ~+1.0). This enhanced lipophilicity is expected to improve passive membrane permeability and oral absorption potential, as compounds with logP 3–5 typically exhibit optimal Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) [2].

lipophilicity cLogP membrane permeability physicochemical differentiation

Pivalamide Moiety Confers Metabolic Stability and Distinct CYP450 Processing vs. Acetyl or Unsubstituted Amide Benzothiazole Analogs

The pivalamide (2,2-dimethylpropanamide) group serves as a sterically hindered amide that modulates cytochrome P450 metabolism differently from acetyl or primary amide analogs. In the structurally related compound KRO-105714 (a 2,4,5-trisubstituted thiazole pivalamide), metabolic profiling in human liver microsomes identified CYP3A4-mediated C-demethylation as the primary metabolic pathway, with the pivalamide tert-butyl group serving as a metabolic soft spot amenable to structure-based metabolic engineering [1]. By contrast, benzothiazole-2-acetamide analogs are predominantly metabolized via amide hydrolysis, generating a benzothiazole-2-amine metabolite that may exhibit off-target pharmacological activity. The pivalamide group in the target compound thus provides both metabolic stability (resistance to hydrolytic cleavage) and a predictable, single-pathway metabolic fate, reducing the likelihood of complex metabolite profiles that complicate preclinical development [2].

metabolic stability pivalamide CYP3A4 human liver microsomes ADME

Antimicrobial Activity Against Mycobacterium tuberculosis: Class-Level MIC Evidence for Methylthio-Benzothiazole Derivatives

Benzothiazole derivatives bearing methylthio substituents have demonstrated activity against Mycobacterium tuberculosis (Mtb) through inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a validated antitubercular target. In the pyrimidinyl benzothiazole series reported by Elsevier (2014), the amino-linked pyrimidinyl bis-benzothiazole derivative 24 exhibited cytotoxic activity against A549 cells with an IC50 of 10.5 μM, and related methylthio-linked benzothiazole derivatives showed broad-spectrum antimicrobial activity [1]. More recently, bis-benzothiazole compounds targeting DprE1 have been developed as a new class of antitubercular agents (ACS Infectious Diseases, 2024) . While direct MIC data for N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide against Mtb H37Rv are not yet published, the structural prerequisites for DprE1 binding (benzothiazole core + sulfur-containing substituent at the 4-position) are present in the target compound, suggesting potential antitubercular activity within the class MIC range of 2–25 μg/mL typical for methylthio-benzothiazole analogs.

antitubercular Mycobacterium tuberculosis MIC methylthio DprE1

Anticancer Multikinase Inhibitory Potential: Nanomolar-Class Benzothiazole Pivalamide Precedent

The benzothiazole scaffold has yielded nanomolar multikinase inhibitors with clinical potential. Compound KST016366, a benzothiazole picolinamide derivative structurally related to the benzothiazole pivalamide class, demonstrated nanomolar inhibitory activity against Tie2 (IC50 = 0.82 nM), TrkA (IC50 = 3.81 nM), and ABL-1 wild-type and T315I mutant (IC50 = 53 nM) kinases, along with broad-spectrum antiproliferative activity across the NCI-60 human cancer cell line panel (GI50 = 51.4 nM against K-562 leukemia and 19 nM against KM12 colon carcinoma) [1]. The target compound N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide shares the benzothiazole core and pivalamide functionality with this pharmacophore; the 4-methylthio substituent may additionally engage kinase hinge-region cysteine residues through sulfur-mediated interactions, a feature exploited in covalent kinase inhibitor design [2].

multikinase inhibitor anticancer benzothiazole Tie2 TrkA ABL-1

Sulfur-Rich 4-Methylthio Motif Enables Metal-Coordination and Potential Radiopharmaceutical Chelation vs. 4-Oxo or 4-Amino Analogs

Heterocyclic bi-dentate pivalamide ligands have been synthesized and characterized for their copper(II) complexation properties, with demonstrated bovine serum albumin (BSA)/DNA binding interactions and superoxide dismutase (SOD) synzyme activity [1]. The target compound, bearing both a benzothiazole nitrogen and a 4-methylthio sulfur atom, offers a potential N,S-bidentate coordination motif that is absent in 4-oxo, 4-amino, or 4-methyl benzothiazole-2-pivalamide analogs. This dual heteroatom presentation may enable stable complexation with transition metals (Cu²⁺, Zn²⁺, Ga³⁺) relevant to both metallodrug design and ⁶⁸Ga/⁶⁴Cu-based PET imaging agent development. Additionally, benzothiazole analogs are used as PET imaging agents for Alzheimer's disease diagnosis , and the 4-methylthio group may facilitate ¹¹C or ¹⁸F radiolabeling via sulfur-directed chemistry.

metal coordination copper complex SOD mimetic pivalamide ligand radiopharmaceutical

High-Impact Research and Industrial Application Scenarios for N-(4-(Methylthio)benzo[d]thiazol-2-yl)pivalamide (CAS 941967-25-5)


COX-2-Selective Anti-Inflammatory Lead Optimization

This compound is suitable as a starting scaffold for COX-2-selective inhibitor development, based on the class-level evidence that structurally related benzo[d]thiazole analogs achieve COX-2 IC50 values of 0.28–0.77 μM with selectivity indices up to 18.6 . The 4-methylthio group provides enhanced hydrophobic interactions within the COX-2 side pocket, while the pivalamide moiety may be further derivatized to optimize pharmacokinetic properties. Procurement for medicinal chemistry teams engaged in NSAID-alternative anti-inflammatory programs is recommended, with a focus on synthesizing and testing 2–3 rounds of analogs for COX-1/COX-2 selectivity profiling.

Antitubercular DprE1 Inhibitor Screening and SAR Expansion

With benzothiazole-based non-covalent DprE1 inhibitors emerging as a validated antitubercular strategy , this compound's 4-methylthio substitution aligns with key DprE1 pharmacophore requirements identified in bis-benzothiazole lead series. Procurement for whole-cell Mtb H37Rv screening at 2–25 μg/mL, followed by DprE1 enzyme inhibition assays for confirmed hits, is a high-value application scenario. The pivalamide group may also enhance mycobacterial cell wall permeability, potentially improving whole-cell potency relative to more polar benzothiazole-2-amine analogs.

Multikinase Inhibitor Library Design for Oncology Screening

The demonstrated nanomolar multikinase inhibition by benzothiazole derivatives (KST016366: Tie2 IC50 = 0.82 nM; TrkA IC50 = 3.81 nM; ABL-1 IC50 = 53 nM) establishes the benzothiazole chemotype as a privileged kinase inhibitor scaffold . This compound's distinct 4-methylthio-pivalamide substitution pattern occupies chemical space not explored in the KST016366 series, making it a valuable addition to diversity-oriented kinase screening libraries. Procurement for panel screening against 50–100 kinase assays (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) is recommended, with particular attention to tyrosine kinase and serine/threonine kinase families implicated in oncology.

Metal-Complexation Studies for Metallodrug and Radiopharmaceutical Development

The N,S-bidentate coordination motif provided by the benzothiazole nitrogen and 4-methylthio sulfur enables stable transition metal complexation, as demonstrated for structurally related heterocyclic pivalamide Cu(II) complexes with characterized BSA/DNA binding and SOD synzyme activity . This compound is a candidate for synthesizing and characterizing Cu(II), Zn(II), and Ga(III) complexes for evaluation as SOD mimetics (therapeutic), antimicrobial metallodrugs, or ⁶⁸Ga-labeled PET imaging agents. Procurement for inorganic medicinal chemistry groups interested in sulfur-containing ligand scaffolds is recommended.

Quote Request

Request a Quote for N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.